molecular formula C10H13Br B6252035 1-(bromomethyl)-4-ethyl-2-methylbenzene CAS No. 1822655-44-6

1-(bromomethyl)-4-ethyl-2-methylbenzene

Cat. No.: B6252035
CAS No.: 1822655-44-6
M. Wt: 213.1
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Description

1-(Bromomethyl)-4-ethyl-2-methylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group, and additional ethyl and methyl groups are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-ethyl-2-methylbenzene can be synthesized through the bromination of 4-ethyl-2-methyltoluene. The process typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination selectively occurs at the benzylic position, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-ethyl-2-methylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) in polar solvents such as water or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed:

    Nucleophilic Substitution: Alcohols, amines, thioethers.

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Methyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-4-ethyl-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-4-ethyl-2-methylbenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the bromomethyl group is replaced by other functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

1-(Bromomethyl)-4-ethyl-2-methylbenzene can be compared with other similar compounds such as:

    Benzyl Bromide: Similar in structure but lacks the ethyl and additional methyl groups. It is also used in nucleophilic substitution reactions.

    1-Bromo-4-ethylbenzene: Lacks the methyl group on the benzene ring, making it less reactive in certain reactions.

    1-(Bromomethyl)-2-methylbenzene: Similar structure but lacks the ethyl group, affecting its reactivity and applications.

Properties

CAS No.

1822655-44-6

Molecular Formula

C10H13Br

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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